Product packaging for 6-Raloxifene-β-D-glucopyranoside(Cat. No.:CAS No. 334758-18-8)

6-Raloxifene-β-D-glucopyranoside

Numéro de catalogue: B1142268
Numéro CAS: 334758-18-8
Poids moléculaire: 635.72
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Raloxifene-β-D-glucopyranoside is a chemical derivative of Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM) . SERMs like Raloxifene are distinguished by their tissue-selective activity, acting as estrogen agonists in some tissues and antagonists in others . The parent compound is a proven therapeutic agent for postmenopausal osteoporosis, where it acts as an estrogen agonist on bone tissue to decrease bone resorption and increase bone mineral density . It is also FDA-approved for the risk reduction of invasive breast cancer in postmenopausal women, functioning as an estrogen antagonist in breast tissue . Beyond its classic indications, research suggests Raloxifene has neuroprotective properties, with studies showing it can protect astrocyte cells from oxygen-glucose deprivation and is being investigated for potential applications in various types of brain injuries and neurodegenerative diseases . Furthermore, investigations into its mechanism have revealed that Raloxifene can inhibit the growth of pancreatic adenocarcinoma cells in vitro and in vivo by interfering with ERβ and the IL-6/gp130/STAT3 signaling pathway . The modification of Raloxifene with a glucopyranoside moiety is of significant interest in medicinal chemistry, as glycosylation can profoundly alter a molecule's solubility, bioavailability, and tissue-specific targeting. This makes this compound a valuable tool for researchers exploring the structure-activity relationships of SERMs and developing novel compounds with optimized pharmacological profiles for potential applications in endocrinology, oncology, and neuroscience.

Propriétés

Numéro CAS

334758-18-8

Formule moléculaire

C₃₄H₃₇NO₉S

Poids moléculaire

635.72

Synonymes

[6-​(β-​D-​Glucopyranosyloxy)​-​2-​(4-​hydroxyphenyl)​benzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone

Origine du produit

United States

Enzymology and Biochemical Mechanisms of 6 Raloxifene β D Glucopyranoside Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Raloxifene (B1678788) 6-O-Glucuronidation

The biotransformation of raloxifene into its 6-O-glucuronide metabolite is predominantly carried out by the UGT1A subfamily of UDP-glucuronosyltransferase enzymes. nih.govresearchgate.net These enzymes are crucial in the metabolism of a wide array of compounds, and several isoforms have been identified as key players in the glucuronidation of raloxifene.

Extrahepatic UGT Isozyme Contributions, with Emphasis on Intestinal Activity

Beyond the liver, extrahepatic tissues, particularly the intestine, play a substantial role in the first-pass metabolism of raloxifene. nih.govmq.edu.au The intestinal tract is a hotbed of UGT activity, with isoforms UGT1A8 and UGT1A10 being highly active in raloxifene glucuronidation. nih.govnih.gov Specifically, UGT1A8 has been shown to catalyze the formation of both 6-β- and 4'-β-glucuronides, while UGT1A10 is involved in the formation of the 4'-β-glucuronide. drugbank.comnih.gov The intrinsic clearance of raloxifene in intestinal microsomes is significantly higher than in liver microsomes, underscoring the critical contribution of intestinal glucuronidation to the presystemic clearance of the drug. nih.gov

Kinetic Characterization of UGT-Mediated 6-O-Glucuronidation of Raloxifene

The efficiency of UGT enzymes in catalyzing the formation of 6-Raloxifene-β-D-glucopyranoside can be described by their kinetic parameters. Studies have determined the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for various UGT isoforms.

For instance, expressed UGT1A8 has been shown to catalyze 6-β-glucuronidation with an apparent Km of 7.9 μM and a Vmax of 0.61 nmol/min/mg of protein. drugbank.comnih.gov The formation of raloxifene-6-β-glucuronide (referred to as M1) has been observed to follow Michaelis-Menten kinetics in intestinal, kidney, and liver microsomes. nih.gov

The following table summarizes the kinetic parameters of the key UGT isoforms involved in the formation of this compound.

UGT IsoformTissueKm (μM)Vmax (nmol/min/mg)Reference
UGT1A8Intestine7.90.61 drugbank.comnih.gov

Influence of Physiochemical Factors on Raloxifene Glucuronidation Kinetics (e.g., pH)

The rate of enzymatic reactions, including glucuronidation, can be significantly influenced by physiochemical factors such as pH. The pH of the surrounding environment can affect both the enzyme's activity and the ionization state of the substrate.

For raloxifene, a basic compound, its glucuronidation is enhanced at a more basic pH. nih.govacs.org Studies have shown that the unbound intrinsic clearance for the formation of raloxifene 6-glucuronide (R6G) was 12-fold higher at pH 9.4 compared to physiological pH (7.4). nih.govacs.orgresearchgate.net This increase in clearance was primarily due to a 13-fold decrease in the unbound Michaelis-Menten constant (Km,u), with less than a 2-fold change in the maximum velocity (Vmax). nih.govacs.orgresearchgate.net This suggests that a more basic environment improves the substrate's access to the enzyme's active site, which is located within the lumen of the endoplasmic reticulum. nih.govresearchgate.net

Genetic Polymorphisms in UGTs and their Impact on Raloxifene Glucuronide Formation

Genetic variations, or polymorphisms, within the UGT genes can lead to significant interindividual differences in drug metabolism. These genetic differences can alter the expression or function of the UGT enzymes, thereby affecting the rate of raloxifene glucuronidation.

A notable polymorphism is the UGT1A128 allele, which is associated with reduced UGT1A1 expression and, consequently, decreased glucuronidation of its substrates. nih.gov Studies have shown that human liver microsomes from donors with the UGT1A128 allele exhibit significantly reduced metabolic clearance of raloxifene towards the formation of its 6-glucuronide (M1). nih.gov

Furthermore, polymorphisms in the extrahepatic UGT1A8 gene have also been linked to altered raloxifene metabolism. nih.gov The UGT1A8*2 variant, for example, has been correlated with total raloxifene glucuronide formation in human jejunum homogenates. nih.govnih.gov Individuals with certain UGT1A8 genotypes are predicted to be "slow metabolizers" and exhibit different plasma levels of raloxifene glucuronides compared to "fast metabolizers". nih.gov This highlights the important role of genetic factors in determining an individual's metabolic profile for raloxifene.

Pharmacological and Molecular Activities of 6 Raloxifene β D Glucopyranoside

Estrogen Receptor Binding Affinity and Molecular Interactions of 6-Raloxifene-β-D-glucopyranoside

This compound is a derivative and major metabolite of raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM). medchemexpress.comnih.gov As a glucuronidated form of raloxifene, its interaction with estrogen receptors (ERs) is a key aspect of its pharmacological profile. While direct binding studies on this compound are limited in publicly available literature, the activity of its parent compound, raloxifene, provides significant insight. Raloxifene itself binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with an affinity similar to that of the natural ligand, estradiol (B170435). drugbank.comnih.gov This binding is competitive, meaning it displaces estradiol from the receptor's ligand-binding pocket. nih.gov

The molecular interactions of the parent compound, raloxifene, with the ER have been studied more extensively. The binding of raloxifene to the ER induces a specific conformational change in the receptor. drugbank.com This altered shape is distinct from the conformation induced by estrogen. A critical element of raloxifene's structure, its side chain, is thought to shield and neutralize a key amino acid, Asp-351, within the ERα, contributing to its antiestrogenic effects. nih.gov This conformational change influences the receptor's ability to interact with co-regulator proteins (co-activators and co-repressors), which are essential for modulating gene transcription. drugbank.com The specific tissue effects of raloxifene, whether agonistic or antagonistic, are determined by the specific co-regulators that are recruited to the ER complex in that tissue. drugbank.com

Receptor-Mediated Signaling and Gene Expression Modulation by this compound

The signaling and gene expression modulation by this compound are intrinsically linked to its identity as a metabolite of raloxifene. Raloxifene's mechanism of action involves binding to ERs, which leads to the activation or blockade of estrogenic pathways in tissues that express these receptors. nih.gov The presence of two ER isoforms, ERα and ERβ, which can have activating and inhibiting effects respectively, adds another layer of complexity to the cellular response. nih.gov

Upon binding to the ER, the raloxifene-receptor complex can interact with specific DNA sequences known as estrogen response elements (EREs) or other response elements like the raloxifene response element (RRE). drugbank.com This interaction initiates or blocks the transcription of target genes. For instance, in breast tissue, raloxifene acts as an ER antagonist, inhibiting the proliferation of estrogen-dependent breast cancer cells. drugbank.com In bone, however, it acts as an estrogen agonist, promoting the expression of genes that lead to increased bone mineral density. drugbank.comopenorthopaedicsjournal.com

Investigations into Estrogen Receptor-Dependent Biological Effects

The estrogen receptor-dependent biological effects of raloxifene, and by extension its metabolites, are tissue-specific. In bone, raloxifene exhibits estrogen-agonistic effects, leading to a decrease in bone resorption and an increase in bone mineral density. nih.govopenorthopaedicsjournal.com This is achieved by inhibiting the activity of osteoclasts, the cells responsible for breaking down bone tissue. drugbank.com

Conversely, in uterine and breast tissues, raloxifene demonstrates estrogen-antagonistic effects. nih.gov It inhibits the growth of estrogen-sensitive breast cancer cells and does not cause the endometrial proliferation that can be a concern with estrogen therapy. nih.govdrugbank.com Studies have shown that raloxifene can reduce the risk of invasive breast cancer in postmenopausal women. drugbank.com

In the context of lipid metabolism, raloxifene has been shown to have estrogen-like effects, such as lowering low-density lipoprotein (LDL) cholesterol levels. acpjournals.org

Estrogen Receptor-Independent Biological Activities of this compound (e.g., Ion Channel Modulation)

While the primary mechanism of action for raloxifene and its metabolites is through the estrogen receptor, some research suggests potential ER-independent activities. For instance, studies on the parent compound, raloxifene, have explored its effects on signaling pathways not directly linked to the classical nuclear ERs.

One area of investigation is its potential interaction with G-protein-coupled estrogen receptors (GPER), which can mediate rapid, non-genomic estrogenic effects. nih.gov Research has indicated that raloxifene's protective effects against amyloid-β-induced neurotoxicity may be mediated through GPER, involving the modulation of oxidative stress and intracellular calcium levels. nih.gov

Furthermore, some studies have demonstrated anti-inflammatory actions of raloxifene that may not be solely dependent on ER binding. In macrophage cells, raloxifene was found to suppress the production of nitric oxide by inhibiting the PI3K/Akt/NF-κB signaling pathway, a key inflammatory cascade. nih.gov

Comparative Pharmacological Profile of this compound versus Parent Raloxifene

The primary difference between this compound and its parent compound, raloxifene, lies in their metabolic state and resulting bioavailability. This compound is one of the main glucuronidated metabolites of raloxifene, formed during its extensive first-pass metabolism in the liver and intestines. nih.gov This glucuronidation process significantly alters the physicochemical properties of the molecule, generally increasing its water solubility and facilitating its excretion.

From a pharmacological activity standpoint, the glucuronide metabolite is considered to have significantly lower anti-estrogenic activity compared to the parent raloxifene. One study reported that a similar metabolite, raloxifene-4'-glucuronide, exhibited only 1/100th of the anti-estrogenic activity of raloxifene as measured by ER binding. nih.gov This suggests that the glucuronide moiety hinders the molecule's ability to effectively bind to and modulate the estrogen receptor.

Therefore, while this compound is a major circulating form of the drug, it is the parent compound, raloxifene, that is largely responsible for the observed pharmacological effects. nih.gov The conversion to the glucuronide is primarily a step in the deactivation and elimination pathway of the drug.

FeatureThis compoundRaloxifene
Metabolic State Major glucuronidated metaboliteParent compound
Primary Role Deactivation and excretionActive pharmacological agent
Estrogen Receptor Binding Significantly lower affinityHigh affinity, similar to estradiol drugbank.comnih.gov
Pharmacological Activity Substantially reducedPotent SERM activity drugbank.comnih.gov
Bioavailability Circulates in plasma as a major metabolite nih.govLow oral bioavailability due to extensive metabolism nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Raloxifene β D Glucopyranoside

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detailed analysis of raloxifene (B1678788) and its glucuronide metabolites. thermofisher.comnih.govnih.gov This powerful method offers the high sensitivity and selectivity needed to detect and quantify these compounds in complex biological samples like human plasma and urine. thermofisher.comnih.gov

Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous determination of raloxifene and its major glucuronides. nih.govnih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes from the biological matrix. thermofisher.comnih.gov Chromatographic separation is then achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a reversed-phase column. nih.govthermofisher.com

For detection, a triple quadrupole mass spectrometer is commonly employed, operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.govthermofisher.com This allows for the specific detection of the parent and product ions for each analyte, ensuring high specificity and reducing background noise. For instance, in positive ion mode, the parent compound's protonated molecule [M+H]⁺ and the corresponding glucuronide's fragment ion [M-Gluc.+H]⁺ can be monitored. nih.gov

The validation of these bioanalytical methods is crucial and typically demonstrates excellent linearity over a wide concentration range, high accuracy, and precision. nih.govresearchgate.net For example, one validated method for human plasma reported a linear range of 0.6 to 60 ng/mL for 6-raloxifene-β-D-glucopyranoside with a coefficient of determination (R²) of 0.995. thermofisher.com The limit of quantification (LOQ) for this metabolite was 0.625 ng/mL. nih.gov Another study focusing on urine samples achieved an LOQ of 1.95 nM for this compound. nih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterHuman Plasma MethodHuman Urine Method
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Chromatography HPLC with Hypersil GOLD PFP columnLC-MS/MS
Detection Triple Quadrupole MS (SRM mode)Tandem Mass Spectrometry
Linear Range 0.6 - 60 ng/mLWide, with r² > 0.997
Limit of Quantification (LOQ) 0.625 ng/mL1.95 nM
Recovery 88-110%> 92.5%
Precision (CV) Intra-day: 0.6-9.4%, Inter-day: 1.4-12.3%< 12%
Accuracy -100 ± 8.8%

Data compiled from multiple sources. nih.govthermofisher.comnih.govresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Structural Elucidation of this compound

While LC-MS/MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of metabolites. nih.govnih.gov Although detailed NMR data specifically for this compound is not extensively published in readily accessible literature, the general principles of its application are well-established in metabolite identification.

The structural confirmation of this compound would involve acquiring a suite of NMR experiments, including ¹H NMR and ¹³C NMR, as well as two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help to establish the connectivity of atoms within the molecule.

For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the benzothiophene (B83047) and phenyl rings, as well as the protons of the piperidine (B6355638) ring and the glucuronic acid moiety. The anomeric proton of the glucuronide would be a key diagnostic signal. 2D NMR experiments would then be used to confirm the site of glucuronidation by observing correlations between the protons and carbons of the raloxifene scaffold and the glucuronic acid. For example, an HMBC correlation between the anomeric proton of the glucuronide and the carbon at the 6-position of the raloxifene molecule would definitively confirm the structure.

In studies of raloxifene metabolism, NMR has been instrumental in characterizing other related metabolites, such as glutathione (B108866) adducts, demonstrating its utility in unambiguously determining molecular structures. nih.gov

Development and Validation of Bioanalytical Assays for Glucuronide Conjugates in Biological Matrices

The development and validation of bioanalytical assays are critical for accurately measuring the concentrations of this compound and other glucuronide conjugates in biological fluids such as plasma and urine. thermofisher.comnih.govnih.gov These assays must be robust, reliable, and meet regulatory standards.

The process begins with the acquisition of authentic standards for the metabolites, which can be challenging. In some cases, these standards are synthesized enzymatically. nih.gov The validation process, often following guidelines from regulatory bodies like the FDA, assesses several key parameters:

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The range of concentrations over which the assay response is directly proportional to the analyte concentration. thermofisher.comnih.gov

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). nih.govnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. thermofisher.comnih.gov

Matrix Effect: The influence of other components in the biological sample on the ionization of the analyte. thermofisher.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Successful validation ensures that the data generated from the assay is reliable for pharmacokinetic studies and clinical monitoring. nih.govresearchgate.net

Table 2: Key Validation Parameters for Bioanalytical Assays of Raloxifene Glucuronides

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Normalized matrix factor CV ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

LLOQ: Lower Limit of Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental to the analysis of this compound, both for its separation from other metabolites and for assessing the purity of standards. nih.govthermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques. nih.gov The choice of the stationary phase (column) is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently used. However, for closely related isomers like this compound and raloxifene-4'-β-glucopyranoside, more specialized columns may be required. For example, a pentafluorophenyl (PFP) column has been shown to provide excellent separation of these two glucuronide metabolites. thermofisher.com

The mobile phase typically consists of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of all compounds in a single run. thermofisher.com

The purity of synthesized or isolated this compound standards is also assessed using chromatographic methods, coupled with a detector such as a UV detector or a mass spectrometer. nih.gov A pure standard should ideally appear as a single, sharp peak under various chromatographic conditions.

Table 3: Chromatographic Separation of Raloxifene and its Glucuronides

CompoundRetention Time (min) - Example 1
Raloxifene-4'-β-glucuronide2.70
This compound2.97

Retention times are system-dependent and can vary. Data from a UPLC-MS/MS system. nih.gov

Preclinical in Vitro and in Vivo Models for Investigating 6 Raloxifene β D Glucopyranoside

Utilization of Isolated Enzyme Systems and Microsomal Preparations for Glucuronidation Studies

Isolated enzyme systems and microsomal preparations are fundamental tools for elucidating the specific pathways of raloxifene (B1678788) glucuronidation, the process that forms 6-raloxifene-β-D-glucopyranoside. These in vitro models allow for a detailed examination of the enzymes responsible for this metabolic conversion.

Human liver and intestinal microsomes are primary sources for these studies. nih.gov Research has shown that raloxifene is extensively metabolized to its 6-β- and 4′-β-glucuronides. nih.gov By using microsomes from these tissues, investigators can identify the specific UDP-glucuronosyltransferase (UGT) enzymes involved.

Studies have identified that UGT1A1 and UGT1A8 are capable of catalyzing the formation of both this compound and raloxifene-4'-glucuronide. nih.gov In contrast, UGT1A10 has been shown to only form the 4′-β-glucuronide. nih.gov The use of expressed UGT enzymes, which are individual UGT isoforms produced in cell lines, allows for precise determination of the kinetic parameters for each enzyme. For instance, expressed UGT1A8 has been shown to catalyze 6-β-glucuronidation with a specific affinity and velocity. nih.govdrugbank.com

Kinetic analyses in human intestinal microsomes have revealed significant intrinsic clearance values for the formation of both the 6-glucuronide and the 4'-isomer, suggesting that the intestine is a major site of raloxifene's first-pass metabolism. nih.gov In fact, the intrinsic clearance for the formation of the 4'-isomer was found to be significantly higher than that of the 6-glucuronide in intestinal microsomes. nih.gov Comparatively, these clearance values were lower in liver microsomes, further emphasizing the important role of intestinal glucuronidation. nih.gov

Further investigations using human liver microsomes (HLM) have shown considerable variability in the formation of both glucuronide metabolites among different individuals. nih.govnih.gov Correlation analyses have specifically implicated UGT1A1 in the 6-β-glucuronidation process within the liver. nih.gov In addition to UGT enzymes, other enzyme systems like cytochrome P450 (CYP) have been studied. For example, CYP3A4 in human liver microsomes has been found to metabolize raloxifene into dimeric products through a free radical mechanism. nih.govresearchgate.net

Table 1: Kinetic Parameters of Raloxifene Glucuronidation by Expressed UGT1A8

MetaboliteApparent K_m (μM)V_max (nmol/min/mg protein)
6-β-glucuronide7.90.61
4′-β-glucuronide592.0

Data sourced from studies on expressed UGT1A8 enzymes. nih.govdrugbank.com

Cell Culture Models for Assessing Glucuronide Formation, Cellular Uptake, and Cellular Responses

Cell culture models provide a more integrated system than isolated enzymes to study the formation of this compound, its transport across cell membranes, and its subsequent cellular effects.

Various cell lines are employed for these purposes. Human Embryonic Kidney 293 (HEK293) cells are often used to express specific drug transporters to study their role in the uptake and efflux of raloxifene and its glucuronides. nih.gov For example, studies have utilized HEK293 cells to demonstrate that transporters like OATP1B1, OATP1B3, and OATP2B1 are involved in the uptake of raloxifene monoglucuronides, while MRP2 and MRP3 are responsible for their efflux. nih.govresearchgate.net

The Madin-Darby canine kidney (MDCK) cell line is another valuable tool, often used to investigate the intestinal absorption and transport of drugs. researchgate.net In the context of raloxifene, MDCK cells have been used to explore mechanisms of absorption, including endocytosis. researchgate.net

Cell lines that endogenously express relevant enzymes, or are engineered to do so, are crucial for studying glucuronide formation. For instance, UGT-overexpressing cell homogenates are used for detailed kinetic analysis of raloxifene glucuronidation. nih.gov Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to resemble enterocytes, have been used to model the intestinal barrier and study the metabolism and transport of raloxifene. mdpi.com

Research using these models has shown that the transport of raloxifene glucuronides is an active process. All three of its glucuronide metabolites have been identified as substrates for the efflux transporters MRP2 and MRP3. researchgate.net The monoglucuronides are also substrates for the uptake transporters OATP1B1, OATP1B3, and OATP2B1. researchgate.net Furthermore, studies with these cell models have highlighted the potential for enterohepatic recycling of raloxifene, where glucuronides excreted into the intestine can be deconjugated by gut bacteria and the parent drug reabsorbed. researchgate.net

Animal Models for Pharmacokinetic and Metabolic Pathway Investigations of Raloxifene and its Glucuronides

Animal models are indispensable for studying the pharmacokinetics and metabolic fate of raloxifene and its glucuronides, including this compound, in a whole-organism context. Rats are a commonly used species for these investigations.

Pharmacokinetic studies in rats have been instrumental in understanding the oral bioavailability and disposition of raloxifene. mdpi.comnih.gov These studies typically involve administering raloxifene to the animals and then collecting blood samples at various time points to measure the concentrations of the parent drug and its metabolites. nih.govnih.gov The results from these studies have shown that raloxifene undergoes extensive first-pass metabolism, leading to low oral bioavailability. researchgate.net

Age-dependent studies in F344 rats have revealed that the metabolism of raloxifene in the duodenum is significantly slower in younger rats, which contributes to a higher oral bioavailability compared to older rats. nih.gov These studies also highlighted differences in enterohepatic recycling efficiency with age. nih.gov

The major raloxifene metabolite in rats is raloxifene-6-β-glucuronide, whereas in humans, it is the 4'-glucuronide, a notable species difference. mdpi.com Despite this, the metabolic pathways are generally similar, making the rat a valuable preclinical model. mdpi.com

Table 2: Pharmacokinetic Parameters of Raloxifene in Rats at Different Ages Following Oral Administration

AgeAUC₀₋ₜ (nmol·h/L)
4-week4456.78 ± 1328.32
11-week1254.57 ± 296.07

AUC₀₋ₜ represents the area under the plasma concentration-time curve from time zero to the last measurable concentration. Data from a study in female F344 rats. nih.gov

Organotypic Slice Cultures and Isolated Organ Perfusion Systems in Metabolic Research

Organotypic slice cultures and isolated organ perfusion systems represent a bridge between in vitro cell culture and in vivo animal models. These ex vivo systems maintain the complex three-dimensional architecture and cellular heterogeneity of an organ, providing a more physiologically relevant environment for metabolic studies.

While specific studies detailing the use of organotypic slice cultures or isolated organ perfusion for investigating this compound are not prevalent in the provided search results, the utility of these models for studying drug metabolism is well-established. nih.govnih.gov For instance, organotypic raphe slice cultures have been successfully used to investigate the effects of drugs on neurotransmitter release. nih.gov

In the context of raloxifene metabolism, liver and intestinal slice cultures could be employed to study the spatial distribution of UGT enzymes and the formation of glucuronides within the tissue microenvironment. These models would allow for the investigation of cell-cell interactions and the influence of the tissue matrix on metabolic processes, aspects that are lost in conventional cell culture.

Isolated perfused organ systems, such as the perfused rat liver or intestine, would enable a detailed examination of first-pass metabolism and biliary excretion of raloxifene and its glucuronides without the confounding factors of systemic circulation. These systems allow for precise control over the perfusate composition and flow rate, facilitating detailed kinetic studies of drug uptake, metabolism, and efflux.

Emerging Research Avenues and Mechanistic Translational Perspectives for 6 Raloxifene β D Glucopyranoside Research

Investigation of Cross-Talk Between Glucuronidation and Other Phase I/II Metabolic Pathways Affecting Raloxifene (B1678788) Disposition

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, with less than 1% of the parent drug reaching systemic circulation. vulcanchem.comnih.govdrugbank.comwikipedia.org The main metabolites are raloxifene-4'-glucuronide and raloxifene-6-glucuronide. vulcanchem.comnih.govdrugbank.com Unlike many drugs, raloxifene's metabolism does not involve the cytochrome P450 (CYP450) system. vulcanchem.comdrugbank.comwikipedia.org This distinction is significant as it reduces the potential for drug-drug interactions with medications that are metabolized by CYP450 enzymes. drugbank.com

However, the disposition of raloxifene is not solely dependent on glucuronidation. There is a potential for interaction with other Phase II metabolic pathways. For instance, studies have shown that apigenin, a flavonoid, can inhibit the glucuronidation and sulfation of raloxifene, leading to increased bioavailability. mdpi.com This suggests a competitive relationship between different conjugation pathways.

Furthermore, efflux transporters such as P-glycoprotein and Multidrug Resistance-Associated Proteins (MRP) play a role in the disposition of both raloxifene and its glucuronide metabolites. mdpi.com The interplay between these transporters and metabolic enzymes creates a complex system that determines the ultimate bioavailability and tissue exposure of raloxifene and its metabolites. Understanding this cross-talk is crucial for predicting drug interactions and individual variability in response to raloxifene.

Exploration of Novel Physiological Roles or Potential Bioactivity of 6-Raloxifene-β-D-glucopyranoside as an Endogenous or Exogenous Metabolite

While raloxifene itself is a selective estrogen receptor modulator (SERM), its glucuronide metabolites, including this compound, are generally considered to have significantly lower binding affinity for the estrogen receptor. nih.govmedchemexpress.com Specifically, raloxifene-6-glucuronide and raloxifene-4'-glucuronide have IC50 values for estrogen receptor binding of 290 μM and 370 nM, respectively, compared to raloxifene's IC50 of approximately 0.4 nM. nih.govmedchemexpress.comcaymanchem.com

Despite their reduced direct activity at the estrogen receptor, these metabolites are not necessarily inert. They can function as prodrugs, being hydrolyzed back to the active parent compound, raloxifene, in various tissues. fda.gov This deconjugation process can lead to localized activity of raloxifene.

Advancements in Systems Biology and Multi-Omics Approaches in Metabolite Research

Systems biology, which integrates data from various "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for understanding the complex interactions that govern drug metabolism and response. youtube.comnih.govnih.gov By combining these large-scale datasets, researchers can move beyond a reductionist view and gain a more holistic understanding of how genetic variations and environmental factors influence the metabolic fate of compounds like raloxifene. nih.govnih.gov

Metabolomics, the comprehensive analysis of small molecules in a biological system, is a cornerstone of this approach. nih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy enable the identification and quantification of a wide array of metabolites, providing a snapshot of the metabolic state of a cell or organism. nih.govuni-wuerzburg.de

In the context of this compound, a multi-omics approach could be used to:

  • Identify genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes that lead to inter-individual differences in raloxifene glucuronidation. nih.gov
  • Uncover novel metabolic pathways that interact with raloxifene glucuronidation.
  • Elucidate the downstream effects of this compound on cellular signaling and metabolic networks. nih.gov
  • By integrating metabolomic data with genomic and transcriptomic information, researchers can build predictive models of drug response and identify potential biomarkers for efficacy and toxicity. youtube.comnih.gov

    Development of Prodrug Strategies based on Glucuronide Metabolism for Enhanced Delivery or Targeted Activation

    The extensive first-pass glucuronidation of raloxifene significantly reduces its oral bioavailability. nih.govresearchgate.netnih.gov This has led to the exploration of prodrug strategies to improve its delivery and efficacy. nih.govresearchgate.netaacrjournals.org A prodrug is an inactive compound that is converted into an active drug within the body. youtube.comyoutube.com

    One approach involves creating a prodrug that is less susceptible to initial metabolism, thereby increasing the amount of active drug that reaches systemic circulation. For example, raloxifene diphosphate (B83284) has been developed as a prodrug with higher bioavailability and antitumor potential compared to raloxifene itself. nih.govresearchgate.netaacrjournals.org

    Conversely, the process of glucuronidation can be exploited for targeted drug delivery. Glucuronide prodrugs can be designed to be stable in systemic circulation but are cleaved by β-glucuronidase enzymes that are highly expressed in specific tissues, such as tumors. nih.govnih.govnih.gov This strategy allows for the localized release of the active drug, potentially increasing its therapeutic effect while minimizing systemic side effects. nih.govnih.gov This approach has been successfully applied to other anticancer drugs and holds promise for the development of targeted therapies based on raloxifene. nih.govnih.gov

    Mechanistic Insights into Tissue-Specific Deconjugation and its Implications for Localized Activity

    The enzyme β-glucuronidase is responsible for the deconjugation of glucuronide metabolites back to their parent compounds. nih.govwikipedia.org This enzyme is found in various tissues and body fluids, including the liver, intestines, and at sites of inflammation and in tumors. nih.govnih.govescholarship.orgnih.govwikipedia.org The differential expression and activity of β-glucuronidase in various tissues can lead to localized reactivation of drugs from their glucuronide metabolites. nih.gov

    For instance, the high levels of β-glucuronidase in tumor microenvironments can lead to the targeted release of anticancer drugs from their glucuronide prodrugs. nih.govescholarship.org Similarly, inflammatory conditions can increase β-glucuronidase activity, potentially leading to higher local concentrations of active drugs at sites of inflammation. nih.gov

    In the case of this compound, tissue-specific deconjugation could play a crucial role in its pharmacological effects. For example, deconjugation in bone tissue could contribute to the bone-protective effects of raloxifene. nih.govnih.gov Understanding the mechanisms that regulate β-glucuronidase expression and activity in different tissues is therefore essential for predicting the tissue-specific effects of raloxifene and for designing novel therapeutic strategies that leverage this deconjugation process.

    Q & A

    Basic Research Questions

    Q. What are the established methodologies for synthesizing 6-Raloxifene-β-D-glucopyranoside, and how is its structural integrity verified?

    • Synthesis : The compound is synthesized via glucuronidation of raloxifene at the 6' position. Thioglycoside intermediates (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) are commonly activated under mild alkylation conditions using benzyl trichloroacetimidate, followed by deprotection .
    • Structural Verification : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms regioselective glycosylation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Absolute configuration of the glucopyranosyl moiety is determined via GC-MS analysis of thiazolidine derivatives .

    Q. How does glycosylation at the 6' position influence the physicochemical properties of raloxifene?

    • Glycosylation enhances hydrophilicity, improving aqueous solubility compared to the parent compound. This is critical for bioavailability and reduces aggregation in biological matrices. Surfactant-like properties (e.g., micelle formation) can be assessed using dynamic light scattering (DLS) and partition coefficient (log P) measurements .

    Q. What analytical techniques are prioritized for quantifying this compound in complex biological samples?

    • Reverse-phase HPLC coupled with UV/Vis or tandem mass spectrometry (LC-MS/MS) is standard. For metabolic studies, stable isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy. Enzymatic hydrolysis with β-glucuronidase confirms glucoside identity .

    Advanced Research Questions

    Q. How do researchers evaluate the selective estrogen receptor (ER) antagonism of this compound compared to raloxifene?

    • In vitro : Competitive binding assays using ERα/ERβ isoforms and reporter gene assays (e.g., luciferase in MCF-7 cells) quantify antagonism. IC50 values are compared to raloxifene to assess potency loss/gain due to glycosylation.
    • In vivo : Ovariectomized rodent models evaluate bone density preservation and uterine tissue effects. Pharmacokinetic (PK) profiling via serial blood sampling measures half-life and tissue distribution .

    Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

    • Discrepancies may arise from glycoside hydrolysis in vivo or batch-to-batch purity variations. Strategies include:

    • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and liver microsomes to assess metabolic lability.
    • Batch Characterization : Enforce ≥98% purity (HPLC) and confirm absence of free raloxifene via NMR .
    • Structural Analogs : Compare activity with non-hydrolyzable C-glycosides to isolate glycosylation effects .

    Q. How can molecular docking elucidate the interaction between this compound and estrogen receptors?

    • Docking simulations (e.g., MOE, AutoDock) model the glucopyranosyl moiety's steric and electronic effects on ER binding. Key parameters:

    • Hydrogen Bonding : Interaction between glucose hydroxyls and ER Asp351/Glu353.
    • Conformational Flexibility : Compare ligand-binding domain (LBD) dynamics with raloxifene using molecular dynamics (MD) simulations .

    Q. What in vitro models best predict the tissue-specific efficacy of this compound?

    • Bone Marrow Stromal Cells (BMSCs) : Assess osteoclast inhibition via TRAP staining and RANKL/OPG ratio modulation.
    • Mammary Epithelial Cells (e.g., T47D) : Quantify ER-dependent proliferation (Ki67 assay) and apoptosis (caspase-3 activation). Co-culture systems with hepatocytes evaluate first-pass metabolism .

    Methodological Considerations

    • Data Interpretation : Conflicting solubility data may reflect assay conditions (e.g., buffer ionic strength). Standardize protocols using USP reference standards .
    • Synthesis Scalability : Optimize protecting groups (e.g., acetyl vs. benzyl) to balance yield (≥60%) and ease of deprotection .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.